6Alpha-Methyl Prednisolone-d3 (Major)
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Overview
Description
6Alpha-Methyl Prednisolone-d3 (Major) is a labeled glucocorticoid, a type of steroid hormone that is used primarily for its anti-inflammatory and immunosuppressive properties . The compound is a deuterated form of 6Alpha-Methyl Prednisolone, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
The synthesis of 6Alpha-Methyl Prednisolone-d3 (Major) involves several steps, starting from the basic steroid structure. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Deuteration: Replacement of hydrogen atoms with deuterium to create the labeled compound.
Industrial production methods often involve large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.
Chemical Reactions Analysis
6Alpha-Methyl Prednisolone-d3 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are often studied to understand its metabolic pathways.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often studied to understand the compound’s pharmacological effects.
Scientific Research Applications
6Alpha-Methyl Prednisolone-d3 (Major) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s behavior under different conditions.
Biology: Employed in cell culture studies to investigate its effects on cellular processes.
Medicine: Used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.
Mechanism of Action
The mechanism of action of 6Alpha-Methyl Prednisolone-d3 (Major) involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The molecular targets include various cytokines, chemokines, and other signaling molecules that play a role in inflammation and immune regulation.
Comparison with Similar Compounds
6Alpha-Methyl Prednisolone-d3 (Major) is unique compared to other similar compounds due to its deuterated structure, which provides enhanced stability and allows for more precise pharmacokinetic studies. Similar compounds include:
Prednisolone: A non-deuterated glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid with a slightly different structure and pharmacokinetic profile.
Dexamethasone: A more potent glucocorticoid used in various inflammatory and autoimmune conditions.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Properties
Molecular Formula |
C22H30O5 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11R,13S,14S,17R)-11,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17+,19+,20-,21-,22-/m0/s1/i10D2,17D |
InChI Key |
VHRSUDSXCMQTMA-DOHUKLRDSA-N |
Isomeric SMILES |
[2H][C@@]1([C@H]2[C@@H](C[C@@H](C3=CC(=O)C=C[C@]23C)C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
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